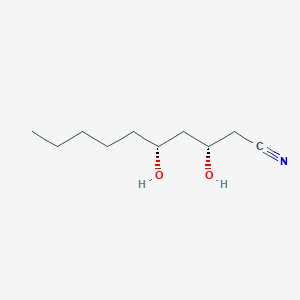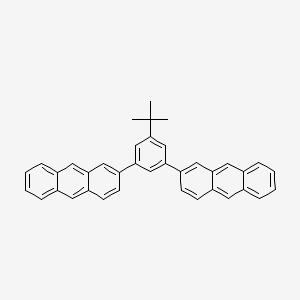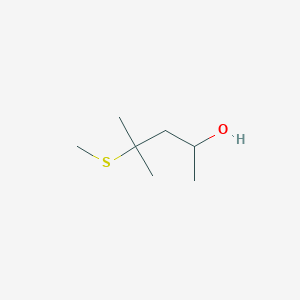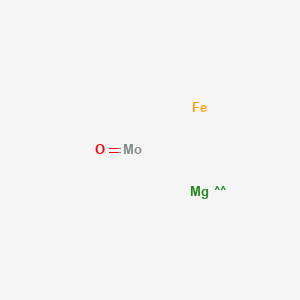![molecular formula C7H15N3O B14225748 (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both hydrazine and hydroxylamine functional groups. These functional groups contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine can be achieved through several methods. One common approach involves the acid-catalyzed hydrolysis of nitromethane, which produces hydroxylamine hydrochloride . This intermediate can then be further reacted with appropriate hydrazine derivatives under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes. For example, a plasma-electrochemical cascade pathway has been developed to synthesize hydroxylamine from air and water . This method is environmentally friendly and sustainable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrone derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include oximes, amines, and nitrone derivatives, which have various applications in organic synthesis and industrial processes .
Scientific Research Applications
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. This interaction is often mediated by the hydrazine and hydroxylamine functional groups, which can undergo nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazine and hydroxylamine derivatives, such as:
Hydroxylamine: A simpler compound with similar reactivity but fewer functional groups.
Hydrazine: Another related compound with applications in rocket propellants and chemical synthesis.
Oximes: Compounds formed from the reaction of hydroxylamine with aldehydes or ketones.
Uniqueness
The uniqueness of (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine lies in its dual functional groups, which provide a broader range of reactivity and applications compared to simpler analogs. This makes it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C7H15N3O/c1-5(2)4-7(10-11)6(3)9-8/h5,11H,4,8H2,1-3H3/b9-6+,10-7+ |
InChI Key |
VKTMHADCDXYNKC-KZZDLZNXSA-N |
Isomeric SMILES |
CC(C)C/C(=N\O)/C(=N/N)/C |
Canonical SMILES |
CC(C)CC(=NO)C(=NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)
![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)

![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)





